molecular formula C10H9ClO2 B13077362 p-Chloro-cis-cinnamic acid methyl ester

p-Chloro-cis-cinnamic acid methyl ester

Cat. No.: B13077362
M. Wt: 196.63 g/mol
InChI Key: IIBXQGYKZKOORG-DAXSKMNVSA-N
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Description

(Z)-Methyl 3-(4-chlorophenyl)acrylate is an organic compound characterized by the presence of a chlorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-(4-chlorophenyl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of (Z)-Methyl 3-(4-chlorophenyl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-(4-chlorophenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-Methyl 3-(4-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(4-chlorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-Ethyl 3-(4-chlorophenyl)acrylate
  • (Z)-Methyl 3-(4-bromophenyl)acrylate
  • (Z)-Methyl 3-(4-fluorophenyl)acrylate

Uniqueness

(Z)-Methyl 3-(4-chlorophenyl)acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl (Z)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4-

InChI Key

IIBXQGYKZKOORG-DAXSKMNVSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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